REACTION_CXSMILES
|
[S:1](Cl)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[Br:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[CH2:16][CH2:17][NH2:18].CCN(CC)CC.CO>C(Cl)Cl>[Br:12][C:13]1[CH:14]=[C:15]([CH2:16][CH2:17][NH:18][S:1]([C:4]2[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=2)(=[O:3])=[O:2])[CH:19]=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(CCN)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
polymer
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
supported-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a Celite pad
|
Type
|
WASH
|
Details
|
rinsed with DCM
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in DCM (100 mL)
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM (20 mL×2)
|
Type
|
WASH
|
Details
|
The combined DCM extracts were washed with 1N H3PO4 (2×20 mL) and sodium bicarbonate (20 mL), and brine (15 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous potassium carbonate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with DCM (TLC: DCM)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)CCNS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.89 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |